4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid
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Overview
Description
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro-phenyl group and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to improve yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylboronic acid: Similar in structure but lacks the pyridine ring and cyclopropylmethoxy group.
4-Chlorophenylacetic acid: Contains a phenyl ring with a chloro substituent but differs in the rest of the structure.
Uniqueness
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C16H14ClNO3 |
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Molecular Weight |
303.74 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-12-5-3-11(4-6-12)13-7-14(16(19)20)18-8-15(13)21-9-10-1-2-10/h3-8,10H,1-2,9H2,(H,19,20) |
InChI Key |
XUUMDXYMCOMXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CN=C(C=C2C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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